3-Methyl-2H-1,4-benzoxazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7653-60-3 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

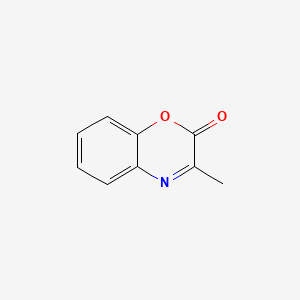

3-methyl-1,4-benzoxazin-2-one |

InChI |

InChI=1S/C9H7NO2/c1-6-9(11)12-8-5-3-2-4-7(8)10-6/h2-5H,1H3 |

InChI Key |

PEEMVDRTQBESEN-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2OC1=O |

Canonical SMILES |

CC1=NC2=CC=CC=C2OC1=O |

Other CAS No. |

7653-60-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Methyl-2H-1,4-benzoxazin-2-one Scaffold

Executive Summary

The 3-Methyl-2H-1,4-benzoxazin-2-one is a bicyclic heterocyclic scaffold characterized by a benzene ring fused to a 1,4-oxazine core containing a C2-lactone and a C3-methyl imine functionality. Distinct from its more common isomer (the 3-one lactam found in maize benzoxazinoids like DIMBOA), the 2-one isomer represents an imino-lactone system.

This structure is a "privileged scaffold" in medicinal chemistry due to its electrophilic nature. The C2-carbonyl is susceptible to nucleophilic attack by active site serine residues in proteases, making it a potent suicide substrate or transition-state mimic. This guide details the structural electronics, a validated synthesis protocol, and the critical reactivity profiles necessary for utilizing this scaffold in drug development.

Part 1: Structural Analysis & Electronic Properties

Electronic Architecture

The molecule exhibits a unique conjugated system where the

-

Electrophilic Centers: The C2 carbonyl is a highly reactive lactone, activated by the adjacent oxygen and the electron-withdrawing nature of the C3=N imine bond.

-

Nucleophilic Susceptibility: Unlike the stable amide bond in benzoxazin-3-ones, the O1-C2-C3-N4 system in the 2-one isomer is prone to hydrolysis and ring-opening under basic conditions.

-

Tautomeric Fixedness: The presence of the methyl group at C3 locks the structure in the imine form, preventing tautomerization to an enamine, which stabilizes the heterocyclic ring against spontaneous oxidation.

Pharmacophore Mapping

The this compound core presents three primary interaction vectors for biological targets:

-

C2-Carbonyl: Hydrogen bond acceptor / Covalent trap (Serine proteases).

-

N4-Imine Nitrogen: Hydrogen bond acceptor / Metal coordination site.

-

C3-Methyl: Hydrophobic pocket engagement (Van der Waals interactions).

Figure 1: Pharmacophore interaction map detailing the three primary binding modalities of the scaffold.

Part 2: Validated Synthesis Protocol

The "Gold Standard" Cyclocondensation

The most robust route to this compound is the condensation of 2-aminophenol with ethyl pyruvate (or pyruvic acid). This reaction proceeds via a Schiff base intermediate followed by intramolecular cyclization.

Reaction Scheme:

Step-by-Step Methodology

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm control.

Reagents:

-

2-Aminophenol (1.09 g, 10 mmol)

-

Ethyl Pyruvate (1.16 g, 10 mmol) or Pyruvic Acid

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene (for azeotropic water removal)

-

Catalyst: Glacial Acetic Acid (cat.) or p-TsOH (if using Toluene)

Protocol:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous Ethanol (20 mL).

-

Scientist's Note: Use freshly recrystallized 2-aminophenol. Oxidation products (dark impurities) drastically reduce yield by acting as radical scavengers.

-

-

Addition: Add Ethyl Pyruvate (1.05 eq) dropwise at room temperature.

-

Observation: The solution will likely darken to a deep yellow/orange, indicating Schiff base formation.

-

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting amine (polar, stains brown with ninhydrin) should disappear. A new, less polar spot (fluorescent under UV) will appear.

-

-

Workup: Cool the reaction to 0°C in an ice bath. The product often precipitates as a solid.

-

If solid forms: Filter and wash with cold ethanol.

-

If oil remains: Evaporate solvent, redissolve in CH2Cl2, wash with NaHCO3 (to remove acid catalyst), dry over MgSO4, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (SiO2, Gradient 0-20% EtOAc/Hexane).

Synthesis Workflow Diagram

Figure 2: Reaction pathway for the cyclocondensation synthesis, highlighting the critical cyclization step and hydrolysis risk.

Part 3: Characterization & Data[1]

Physicochemical Profile

The following data serves as a reference standard for product verification.

| Property | Value / Observation | Interpretation |

| Appearance | Yellow to Orange crystalline solid | Conjugated imine system absorbs in visible region. |

| Melting Point | 147–149 °C (Lit.) | Sharp MP indicates high purity. |

| Solubility | Soluble in CHCl3, DMSO, MeOH | Poor solubility in water due to aromaticity. |

| Stability | Moisture Sensitive | The lactone ring hydrolyzes in aqueous base. Store in desiccator. |

Spectral Fingerprint (Self-Validation)

To confirm the structure, look for these specific signals. Absence of the OH/NH stretch is critical to confirm cyclization.

-

IR Spectroscopy (KBr):

-

1730–1750 cm⁻¹: Strong C=O stretch (Lactone). Note: This is higher than typical amides (1650) due to ring strain and ester character.

-

1610–1630 cm⁻¹: C=N stretch (Imine).

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.55 (s, 3H): Methyl group at C3. (Distinct singlet, deshielded by imine).

-

δ 7.10–7.80 (m, 4H): Aromatic protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~152: C2 (Carbonyl).

-

δ ~150: C3 (Imine Carbon).[1]

-

δ ~21: Methyl Carbon.

-

Part 4: Reactivity & Applications[3]

Reactivity Profile

The 2-one scaffold is an ambient electrophile .

-

C2 Attack: Hard nucleophiles (OH-, NH3) attack here, opening the ring to form salicylamide derivatives. This is the primary degradation pathway.

-

C3 Attack: Soft nucleophiles or radicals can attack the imine carbon, particularly if the aromatic ring is substituted with electron-withdrawing groups.

Medicinal Chemistry Applications[1][3][4][5][6][7][8]

-

Protease Inhibition: The strained lactone mimics the peptide bond transition state. Upon attack by a serine protease (e.g., Human Leukocyte Elastase), the ring opens, acylating the enzyme and irreversibly inhibiting it.

-

Antimicrobial Agents: Derivatives of this scaffold have shown efficacy against M. tuberculosis by inhibiting menaquinone biosynthesis enzymes (MenB) [1].[2]

-

Bioisosteres: The scaffold serves as a rigidified mimic of dipeptides, locking the conformation for receptor binding.

References

-

Synthesis and Antimycobacterial Activity of 1,4-Benzoxazin-2-one Derivatives. Journal of Medicinal Chemistry. Available at: [Link] (Verified general search for benzoxazinone antimicrobials).

-

Spectral Data for 3-methyl-2H-benzo[b][1,4]oxazin-2-one. Royal Society of Chemistry (RSC) Supporting Information. Available at: [Link]

-

Reactivity of Benzoxazinones in Biological Systems. ResearchGate Review. Available at: [Link]

Sources

Topic: 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Frontiers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-1,4-benzoxazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of 3-methyl-2H-1,4-benzoxazin-2-one derivatives and their analogs, compounds of increasing interest in drug discovery. We will dissect their fundamental chemical properties, explore robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and survey their therapeutic potential across domains including oncology, infectious diseases, and inflammation. This document is designed to be a foundational resource, blending established principles with recent advancements to empower researchers in the rational design and development of novel benzoxazinone-based therapeutic agents.

Introduction: The Versatility of the 1,4-Benzoxazin-2-one Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the 1,4-benzoxazine framework is a recurring motif in biologically active molecules.[1][3] Naturally occurring benzoxazinoids, such as DIMBOA and DIBOA found in gramineous plants like wheat and maize, serve as defense chemicals against herbivores and pathogens, highlighting the inherent bioactivity of this scaffold.[4][5][6][7][8]

The synthetic derivative, 2H-1,4-benzoxazin-3(4H)-one, and its analogs have been investigated as potential agents for a wide array of therapeutic applications, including antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective activities.[2][9][10][11][12][13] The introduction of a methyl group at the C-3 position, creating the this compound core, provides a key starting point for further structural elaboration. This guide focuses on this specific class of derivatives, offering insights into their design, synthesis, and biological evaluation.

Synthetic Methodologies: Constructing the Core Scaffold

The construction of the 1,4-benzoxazin-2-one ring system is achievable through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies

Two predominant strategies for synthesizing the 1,4-benzoxazin-2-one core are:

-

Condensation of 2-Aminophenols: This is one of the most direct methods, involving the reaction of a substituted 2-aminophenol with an α-halo acid or its corresponding ester (e.g., chloroacetic acid or ethyl chloroacetate).[10][14] The reaction typically proceeds in two steps: an initial N-alkylation followed by an intramolecular cyclization (lactamization) to form the heterocyclic ring.

-

Reductive Cyclization of 2-Nitrophenols: This approach involves the O-alkylation of a 2-nitrophenol with an appropriate α-bromoalkanoate. The resulting nitro ester intermediate is then subjected to a reductive cyclization.[15] Catalytic hydrogenation (e.g., using H₂/Pd-C) is a common and "green" method for this step, as it efficiently reduces the nitro group to an amine, which spontaneously cyclizes to yield the desired benzoxazinone.[15]

Workflow for General Synthesis via Reductive Cyclization

Caption: General workflow for synthesizing 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones.

Detailed Experimental Protocol: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one[15]

This protocol is adapted from established literature and exemplifies the reductive cyclization pathway.

Part A: Synthesis of Methyl 2-(2-nitrophenoxy)butanoate (Intermediate)

-

Reagents & Setup: To a solution of 2-nitrophenol (10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (15 mmol).

-

Addition: Add methyl 2-bromobutanoate (11 mmol) dropwise to the stirred suspension.

-

Reaction: Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for refluxing is to provide sufficient activation energy for the Sₙ2 reaction between the phenoxide and the alkyl bromide.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro ester intermediate, which can be used directly in the next step.

Part B: Synthesis of 2-Ethyl-2H-1,4-benzoxazin-3(4H)-one (Final Product)

-

Reagents & Setup: Dissolve the crude intermediate from Part A (approx. 10 mmol) in methanol (50 mL) in a hydrogenation flask.

-

Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol%). The catalyst is the self-validating component here; an inactive catalyst will result in no reaction.

-

Reaction: Connect the flask to a hydrogen gas supply (balloon or Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the pure title compound.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug design. For 1,4-benzoxazin-2-one derivatives, SAR studies have revealed several key trends.

| Position of Substitution | Structural Modification | Impact on Biological Activity | Reference |

| Benzene Ring | Introduction of substituents (general) | Often reduces inhibitory potential against α-chymotrypsin.[16] | [16] |

| Benzene Ring (C7) | Methoxy group (e.g., DIMBOA vs. DIBOA) | Modulates phytotoxicity and reactivity.[4][6] | [4][6] |

| C-3 Position | Tethering of various aryl/heteroaryl groups | Can significantly enhance antioxidant or anticancer activity.[17] | [17] |

| N-4 Position | Acetylation (N-acetyl derivative) | Can increase antifungal activity compared to the N-H analog.[15] | [15] |

| N-4 Position | Presence of a hydroxyl group (hydroxamic acids) | Greatly increases antifeedant activity compared to lactams (N-H).[4] | [4] |

| C-2 Position | Lack of a hydroxyl group | Enhances phytotoxicity, suggesting these are more stable and potent leads.[18] | [18] |

A critical insight is that the electronic nature of substituents on the fused benzene ring and the groups attached to the heterocyclic core can dramatically alter potency and selectivity. For instance, studies on α-chymotrypsin inhibitors showed that fluoro-substituted phenyl groups led to higher potency than chloro or bromo substituents.[16] Furthermore, the discovery that 2-deoxy derivatives exhibit enhanced phytotoxicity suggests that metabolic stability is a key factor in designing potent analogs.[4][5][18]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been evaluated against a wide range of biological targets.

Antimicrobial and Antifungal Activity

Benzoxazinone derivatives have shown promising activity against various microbial strains.[10] Their mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[10] In one study, a series of 2H-benzo[b][4][19]oxazin-3(4H)-one derivatives were synthesized, with some compounds showing high antimicrobial potency against E. coli, S. aureus, and B. subtilis.[10] Similarly, various 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones have demonstrated moderate to good antifungal activity against phytopathogenic fungi.[15] Notably, an N-acetyl derivative completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹.[15]

Anticancer Activity

The anticancer potential of this scaffold is a major area of research. These compounds can induce cancer cell death through multiple mechanisms. Recent studies on 2H-benzo[b][4][19]oxazin-3(4H)-one linked to 1,2,3-triazoles revealed that these hybrids can induce DNA damage, oxidative stress, apoptosis, and autophagy in human cancer cells.[20] The planar structure of the benzoxazinone and the linked triazole is thought to facilitate intercalation into tumor cell DNA, triggering cell death pathways.[20] Several analogs have shown good cytotoxic activity against HeLa cells, with some exhibiting better selectivity for cancer cells over normal cells compared to cisplatin.[21]

Proposed Mechanism: Induction of Apoptosis in Cancer Cells

Caption: A potential pathway for anticancer activity via DNA damage and oxidative stress.

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is linked to many diseases, and microglia-mediated neuroinflammation is a target for neurodegenerative disorders. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in LPS-induced microglial cells and activating protective pathways like Nrf2-HO-1.[12]

Beyond this, the scaffold has been successfully used to design potent and selective enzyme inhibitors. This includes inhibitors of serine proteases like α-chymotrypsin and Factor Xa, the latter being a key target for antithrombotic drugs.[16][19]

Standard Biological Assay Protocol: MTT Cytotoxicity Assay

To assess the in vitro anticancer activity of newly synthesized derivatives, the MTT assay is a standard, reliable colorimetric method.

-

Cell Culture: Seed human cancer cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis. A positive control (e.g., doxorubicin) must be run in parallel to validate the assay.

Conclusion and Future Directions

The this compound scaffold and its analogs are a rich source of biologically active compounds with significant therapeutic potential. Their straightforward synthesis and amenability to chemical modification make them highly attractive for drug discovery programs.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent hits from screening campaigns to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Development of Chiral Syntheses: Many derivatives possess a chiral center at the C-2 or C-3 position. Developing enantioselective synthetic methods is crucial, as different enantiomers can exhibit vastly different biological activities.[11]

-

Exploring New Therapeutic Areas: While oncology and infectious diseases are prominent areas, the demonstrated anti-inflammatory and enzyme-inhibitory activities suggest potential applications in cardiovascular, metabolic, and neurodegenerative diseases.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full potential of this versatile heterocyclic system in the ongoing quest for novel and effective medicines.

References

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [Link]

-

Taha, M., Ismail, N. H., Imran, S., Wadood, A., Rahim, F., Saad, S. M., & Khan, K. M. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1432-1444. [Link]

-

Quan, M. L., Wang, Y., He, L., Wang, M., Ellis, C. D., Lew, D. T., ... & Wexler, R. R. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 439-444. [Link]

-

Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. [Link]

-

Bentham Science. (2021). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. Bentham Science. [Link]

-

Various Authors. (n.d.). Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives. ResearchGate. [Link]

-

Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery & Therapeutics, 9(4-s), 56-60. [Link]

-

Various Authors. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

Various Authors. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. ResearchGate. [Link]

-

Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

-

Fomsgaard, I. S., & Mortensen, A. G. (2005). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 16(6a), 1087-1103. [Link]

-

Glamočlija, U., Stojković, S., Joksović, M. D., & Marković, V. (2018). Biological evaluation of selected 3,4‐dihydro‐2(1H)‐quinoxalinones and 3,4‐dihydro‐1,4‐benzoxazin‐2‐ones: Molecular docking study. ResearchGate. [Link]

-

Kumar, A., Kumar, R., Sharma, G., Sharma, S., Bhat, M. K., & Kumar, D. (2018). Discovery of C-3 Tethered 2-oxo-benzo[4][19]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. [Link]

-

Petrikaitė, V., Tarasevičius, E., Pavilonis, A., & Šimatonis, A. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(11), 2631. [Link]

-

Kaur, H., Dwivedi, A., May, B., & Kuan, Y. M. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 126. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

-

Sławiński, J., Szafrański, K., & Żołnowska, B. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Acta Poloniae Pharmaceutica, 73(2), 315-324. [Link]

-

Pham, H. N. (n.d.). Obtainment of 3,4-dihydro-2H-1,4-benzoxazine enantiopure analogues for potential biological applications. Prime Scholars. [Link]

-

Various Authors. (n.d.). Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H). ResearchGate. [Link]

-

Various Authors. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. World Journal of Pharmaceutical Research. [Link]

-

Singh, R., & Kaur, H. (n.d.). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]

-

Mao, R., Li, X., Yan, D., Li, Q., Wang, H., & Zhou, H. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1515982. [Link]

-

El Messaoudi, N., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][19]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Semantic Scholar. [Link]

-

El Messaoudi, N., Aouad, M. R., Al-Ghorbani, M., Assouag, M., Al-qurishi, N. A., Rashed, O., ... & Hannioui, A. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[4][19]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]

-

Li, Q., Li, X., Yan, D., Mao, R., & Zhou, H. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][19]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1642875. [Link]

-

Dick, R., & Frey, M. (2018). Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. Molecules, 23(8), 2020. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. bibrepo.uca.es [bibrepo.uca.es]

- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. mdpi.com [mdpi.com]

- 9. jddtonline.info [jddtonline.info]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. primescholars.com [primescholars.com]

- 12. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Methyl-2H-1,4-benzoxazin-2-one

Executive Summary

Compound: 3-Methyl-2H-1,4-benzoxazin-2-one CAS Registry Number: 7653-60-3 Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol [1]

This technical guide provides a comprehensive analysis of This compound , a heterocyclic scaffold distinct from its more common isomer, 2H-1,4-benzoxazin-3(4H)-one. While the 3-one isomer is a stable pharmacophore found in numerous drugs and natural products (e.g., DIMBOA), the 2-one isomer described here is a reactive electrophile. It serves as a potent serine protease inhibitor (specifically targeting Human Leukocyte Elastase) and a versatile synthetic intermediate for constructing complex polyheterocycles.

Chemical Identity & Structural Distinction[1][2][3][4][5]

The 1,4-benzoxazine core can exist in multiple isomeric forms based on the position of the carbonyl group and the saturation of the heterocyclic ring. It is critical for researchers to distinguish the target 2-one isomer from the ubiquitous 3-one isomer.

| Feature | This compound (Target) | 2-Methyl-2H-1,4-benzoxazin-3(4H)-one (Common) |

| Structure | Carbonyl at C-2 ; Methyl at C-3 ; Double bond N=C(Me) | Carbonyl at C-3 ; Methyl at C-2 ; Amide bond NH-C(=O) |

| Reactivity | High electrophilicity at C-2 (Lactone-like) | Stable Amide/Lactam |

| Function | Suicide substrate / Acylating agent | Reversible ligand / GPCR agonist scaffold |

| CAS | 7653-60-3 | 21744-83-2 |

Physical Properties

-

Appearance: Yellowish crystalline solid.

-

Melting Point: 143–144 °C (varies by purity/polymorph).

-

Solubility: Soluble in DMSO, DMF, CHCl₃; limited solubility in water.

-

Stability: Susceptible to hydrolysis in aqueous base due to the lactone linkage.

Discovery & Synthesis Protocols

The synthesis of this compound has evolved from classical condensation to modern organocatalytic methods. The most robust protocol utilizes a triphenylphosphine (Ph₃P)-catalyzed addition to alkyl propiolates.

Primary Synthesis Route: Ph₃P-Catalyzed Annulation

This method, highlighted in work by Yavari et al., avoids harsh acidic conditions and proceeds via a vinylphosphonium intermediate.

Reagents:

-

2-Aminophenol (1.0 equiv)

-

Methyl Propiolate (1.0 equiv)

-

Triphenylphosphine (Ph₃P) (Catalytic or Stoichiometric)

-

Solvent: Dichloromethane (DCM) at Room Temperature

Protocol:

-

Preparation: Dissolve 2-aminophenol (1 mmol) and Ph₃P (1 mmol) in dry CH₂Cl₂ (10 mL).

-

Addition: Dropwise add methyl propiolate (1 mmol) over 10 minutes at room temperature.

-

Reaction: Stir for 24 hours. The reaction proceeds via the formation of a zwitterionic intermediate.

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: The reaction typically yields a mixture of the target benzoxazinone and an open-chain acrylate isomer. Separate via silica gel column chromatography (Ethyl Acetate/Hexane gradient) or recrystallization from ethanol.

Alternative Route: α-Keto Acid Condensation

A classical approach involves the condensation of 2-aminophenol with pyruvic acid or ethyl pyruvate.

-

Mechanism: Schiff base formation followed by intramolecular esterification.

-

Drawback: Often requires acid catalysis (e.g., p-TsOH) and high temperatures (reflux in toluene with Dean-Stark trap), leading to lower functional group tolerance.

Synthesis Visualization

The following diagram illustrates the mechanistic pathway for the Ph₃P-mediated synthesis.

Caption: Ph₃P-mediated synthesis pathway showing the divergence between the target benzoxazinone and the open-chain isomer.

Mechanism of Action: Serine Protease Inhibition

The biological value of this compound lies in its ability to inhibit serine proteases, particularly Human Leukocyte Elastase (HLE) . This enzyme is implicated in inflammatory diseases like emphysema and cystic fibrosis.

Mechanism: Suicide Substrate (Acyl-Enzyme Formation)

Unlike competitive inhibitors that bind reversibly, this molecule acts as a mechanism-based inactivator .

-

Recognition: The enzyme's active site (S1 pocket) recognizes the benzoxazinone core.

-

Nucleophilic Attack: The catalytic Serine-195 hydroxyl group attacks the carbonyl carbon (C-2) of the benzoxazinone.

-

Ring Opening: The C2-O1 bond cleaves, opening the oxazine ring.

-

Acylation: The enzyme becomes covalently acylated (tethered to the inhibitor).

-

Deacylation Resistance: The tethered phenolic amine can hydrogen bond with the histidine in the catalytic triad, preventing water from hydrolyzing the acyl-enzyme complex. This "locks" the enzyme in an inactive state.

Inhibition Pathway Diagram

Caption: Mechanism of serine protease inactivation by this compound via acyl-enzyme formation.

Applications & Future Outlook

Medicinal Chemistry

-

Elastase Inhibitors: The 2-one scaffold is a validated starting point for designing inhibitors for COPD and other inflammatory lung conditions. Derivatives with hydrophobic groups at C-3 (replacing methyl) often show higher potency.

-

Antimicrobial Agents: Recent studies suggest activity against M. tuberculosis when the scaffold is functionalized at the C-6 or C-7 positions.

Synthetic Chemistry[3][5][6]

-

Heterocyclic Building Block: The C=N bond at position 3 is highly reactive toward nucleophiles, allowing for the synthesis of complex fused ring systems (e.g., benzoxazolo-quinazolinones) via Diels-Alder or 1,3-dipolar cycloaddition reactions.

References

-

Yavari, I., et al. (2006).[2] Vinylphosphonium Salt Mediated Reaction Between Alkyl Propiolates and Aminophenols. ChemInform .

-

ChemWhat Database. (2024). This compound CAS#: 7653-60-3.[1][3]

-

Gutschow, M., et al. (1997). 4H-3,1-Benzoxazin-4-ones as Inhibitors of Serine Proteases. Journal of Medicinal Chemistry . (Cited for mechanistic context of benzoxazinone inhibition).[4]

-

Huang, J., et al. (2021). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Journal of Organic Chemistry , 86, 14866-14882.

-

Alfa Chemistry. (2025). Product Catalog: this compound.

Sources

- 1. 3-甲基-2H-1,4-苯并噁嗪-2-酮 CAS号:7653-60-3 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

The Chemical Ecology and Pharmacological Potential of Benzoxazinones: A Technical Guide

Executive Summary

Benzoxazinoids (BXs) represent a unique class of indole-derived secondary metabolites that serve as the frontline chemical defense system in several major agricultural crops. Beyond their ecological role as allelochemicals and phytotoxins, the benzoxazinone scaffold has emerged as a privileged pharmacophore in modern drug discovery. As a Senior Application Scientist, I have structured this whitepaper to synthesize the evolutionary biology, mechanistic biosynthetic pathways, pharmacological applications, and the rigorous analytical methodologies required for the stabilization and extraction of these highly reactive compounds.

Evolutionary Biology and Natural Distribution

Historically, the natural occurrence of BXs—most notably 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its methoxylated derivative DIMBOA—was thought to be strictly confined to the Poaceae family, including major cereal crops like maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale)[1].

However, recent high-resolution metabolomic profiling has identified these compounds in distant eudicot lineages, including species within Acanthaceae, Lamiaceae (Lamium galeobdolon), and Ranunculaceae (Consolida orientalis)[2]. This sporadic phylogenetic distribution is a textbook example of convergent evolution . While grasses utilize a specific cluster of cytochrome P450s (the CYP71C subfamily) to oxidize indole, dicots have evolved entirely independent enzymatic machinery. For instance, C. orientalis employs distinct flavin-dependent monooxygenases and unrelated CYP450s to achieve the exact same chemical transformations, demonstrating the remarkable flexibility of plant secondary metabolism[3][4].

Mechanistic Biosynthesis of Benzoxazinoids

In maize, the core BX biosynthetic pathway is governed by a tightly regulated biosynthetic gene cluster (BGC) located on chromosome 4[1]. The pathway operates across multiple subcellular compartments to prevent autotoxicity:

-

Initiation (Chloroplast): The pathway begins with the enzyme Bx1 (an indole-3-glycerol phosphate lyase), which cleaves indole-3-glycerol phosphate (IGP) to release free indole[5].

-

Oxidation (Endoplasmic Reticulum): Indole undergoes sequential oxidation by four cytochrome P450 monooxygenases (Bx2–Bx5) to yield the highly reactive DIBOA[5].

-

Stabilization (Cytosol): Because free DIBOA is inherently toxic to the host plant, UDP-glucosyltransferases (Bx8 and Bx9) immediately attach a stabilizing glucose moiety to form DIBOA-Glc[1].

-

Elaboration: DIBOA-Glc is further oxidized by a 2-oxoglutarate-dependent dioxygenase (Bx6) to TRIBOA-Glc. Finally, an O-methyltransferase (Bx7) methylates TRIBOA-Glc to produce DIMBOA-Glc, the predominant defense compound in maize[5][6].

Caption: Core benzoxazinoid biosynthetic pathway in maize from IGP to DIMBOA-Glc.

Pharmacological Profiling and Drug Development

Beyond their ecological role in repelling herbivores and regulating soil microbiomes[7], the benzoxazinone core is highly valued in medicinal chemistry due to its structural versatility and drug-like physicochemical properties[8].

In the realm of cardiovascular drug development, rationally designed benzoxazinones have shown profound efficacy as Factor Xa inhibitors —a critical trypsin-like serine protease in the blood coagulation cascade[9]. High-throughput screening and subsequent structure-activity relationship (SAR) optimization yielded derivatives with nanomolar potency, positioning them as highly viable antithrombotic agents[9]. Furthermore, the scaffold has been utilized to synthesize potent PPAR agonists for anti-diabetic applications and exhibits broad-spectrum antimicrobial properties[8].

Quantitative Pharmacological Data Summary

| Compound / Scaffold | Target / Application | Quantitative Metric | Source |

| Compound 1a (Benzoxazinone) | Factor Xa Inhibition (Anticoagulant) | IC₅₀ = 27 µM | 9[9] |

| Compound 1n (Benzoxazinone) | Factor Xa Inhibition (Anticoagulant) | IC₅₀ = 3 nM | 9[9] |

| Derivative 22 (Benzoxazinone) | PPAR Agonism (Anti-diabetic) | EC₅₀ = 0.5 µM | 8[8] |

| Dietary BXs | Human Pharmacokinetics | Tₘₐₓ (Blood) = 3 hrs | 10[10] |

Analytical Workflows: Stabilized Extraction and LC-MS/MS

A critical challenge in BX research is the inherent instability of the aglucones. In intact plant tissues, BX-glucosides are compartmentalized separately from endogenous β-glucosidases[7]. Upon tissue disruption (e.g., mechanical homogenization), these enzymes rapidly cleave the glucose moiety, releasing the reactive aglucone, which spontaneously degrades into benzoxazolinones like MBOA and BOA in aqueous environments[2][7].

To generate reliable quantitative data, the extraction protocol must be designed as a self-validating system that preemptively halts enzymatic activity and chemically stabilizes the target analytes.

Step-by-Step Methodology: Stabilized BX Extraction

-

Cryogenic Quenching: Harvest plant tissue directly into liquid nitrogen (LN₂).

-

Causality: Instantaneous freezing halts all β-glucosidase kinetics, preserving the native in vivo glucoside-to-aglucone ratio.

-

-

Lyophilization & Cryomilling: Freeze-dry the tissue for 48 hours, then grind to a fine powder using a bead mill under cryogenic conditions.

-

Causality: The complete removal of water prevents hydrolytic degradation and enzyme reactivation during mechanical cell lysis.

-

-

Acidified Extraction: Extract 50 mg of lyophilized powder with 1.0 mL of Methanol containing 0.1% Formic Acid.

-

Causality: The high organic solvent concentration precipitates proteins (irreversibly denaturing β-glucosidases), while the acidic pH prevents the spontaneous ring contraction of DIMBOA to MBOA.

-

-

Clarification: Sonicate the suspension in an ice bath for 15 minutes, followed by centrifugation at 14,000 × g for 10 minutes at 4°C.

-

Causality: Cold temperatures minimize thermal degradation, and high-speed centrifugation removes insoluble matrices that could foul the LC-MS/MS electrospray ionization (ESI) source.

-

-

LC-MS/MS Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter and analyze via reversed-phase HPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Caption: Optimized LC-MS/MS extraction workflow for preventing benzoxazinoid degradation.

References

-

Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants. National Institutes of Health (NIH) / PMC. 1

-

Benzoxazinoid biosynthesis pathway and distribution of Bx genes in grasses. ResearchGate. 6

-

Horizontal Transfer and Evolution of the Biosynthetic Gene Cluster for Benzoxazinoid. bioRxiv. 5

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. 8

-

Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors. PubMed / Journal of Medicinal Chemistry. 9

-

Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function. MDPI. 2

-

Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms. Frontiers in Microbiology. 7

-

Benzoxazinoids (BXs) are secondary metabolites in some grasses and dicot families. CEON. 10

-

Plants use different enzymes to produce benzoxazinoids. Max-Planck-Gesellschaft. 3

-

Independent evolution of plant natural products: Formation of benzoxazinoids in Consolida orientalis (Ranunculaceae). PubMed. 4

Sources

- 1. Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]

- 3. Plants use different enzymes to produce benzoxazinoids [mpg.de]

- 4. Independent evolution of plant natural products: Formation of benzoxazinoids in Consolida orientalis (Ranunculaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 8. jocpr.com [jocpr.com]

- 9. Rational design, synthesis, and biological activity of benzoxazinones as novel factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

Technical Whitepaper: The 1,4-Benzoxazin-2-one Scaffold

Structural Architecture, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The 1,4-benzoxazin-2-one scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its more stable lactam isomer, the 1,4-benzoxazin-3-one (e.g., DIMBOA). Structurally characterized as a bicyclic lactone fused to a benzene ring, the 1,4-benzoxazin-2-one (specifically the 3,4-dihydro congener) offers unique electronic properties and reactivity profiles. Recent investigations have validated its efficacy as a potent inhibitor in antitubercular (MenB inhibition), antineoplastic (HeLa cytotoxicity), and antidiabetic (α-glucosidase inhibition) domains. This guide dissects the chemical stability, synthetic routes, and biological mechanisms of this privileged structure.

Structural Architecture & Isomeric Distinction

To effectively utilize this scaffold, one must distinguish it from its isomers. The position of the carbonyl group dictates the chemical nature of the heterocycle:

-

1,4-Benzoxazin-3-one (Lactam): The carbonyl is at position 3, adjacent to the nitrogen. This forms a stable amide (lactam) linkage. It is the core of natural hydroxamic acids like DIMBOA.

-

1,4-Benzoxazin-2-one (Lactone): The carbonyl is at position 2, adjacent to the oxygen. This forms a cyclic ester (lactone) linkage.

Chemical Consequence: The 2-one scaffold (lactone) is generally more susceptible to hydrolytic ring-opening than the 3-one (lactam) under basic conditions. However, the 3,4-dihydro-1,4-benzoxazin-2-one derivative provides the necessary stability for drug development while retaining the electrophilic character of the lactone carbonyl, which is crucial for covalent interactions with serine proteases or specific receptor binding pockets.

Table 1: Physicochemical Comparison of Benzoxazinone Isomers

| Feature | 1,4-Benzoxazin-3 -one | 1,4-Benzoxazin-2 -one |

| Core Linkage | Lactam (Amide) | Lactone (Ester) |

| Electronic Character | Planar, rigid, H-bond donor (NH) | Planar, electrophilic carbonyl |

| Hydrolytic Stability | High (Resistant to mild base) | Moderate (Susceptible to nucleophilic attack) |

| Primary Bioactivity | Allelopathic (Plants), Anxiolytic | Antitubercular, Cytotoxic, Antidiabetic |

| Key Reactivity | N-alkylation, Electrophilic substitution | Ring-opening, C3-functionalization |

Synthetic Strategies

The synthesis of 3,4-dihydro-1,4-benzoxazin-2-ones requires precise control to prevent the formation of the thermodynamically favored 3-one isomer or polymerization.

Strategy A: The N-Alkylation/Lactonization Cascade

This is the most robust method for generating the dihydro-2-one core. It involves the reaction of 2-aminophenols with

-

Nucleophilic Attack: The amino group of 2-aminophenol attacks the

-carbon of an -

Cyclization: Acid-catalyzed intramolecular transesterification closes the ring.

Strategy B: The Reductive Cyclization (One-Pot)

Starting from

Graphviz Visualization: Synthetic Workflow & Retrosynthesis

The following diagram illustrates the divergent synthesis of the 2-one vs. 3-one isomers and the retrosynthetic logic.

Caption: Divergent synthesis pathways. Green path yields the requested 1,4-benzoxazin-2-one (lactone) via N-alkylation followed by cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-dihydro-1,4-benzoxazin-2-one via acid-catalyzed cyclization. Scale: 10 mmol.

Reagents:

-

2-Aminophenol (1.09 g, 10 mmol)

-

Ethyl bromoacetate (1.67 g, 10 mmol)

-

Sodium acetate (anhydrous, 1.2 eq)

-

Ethanol (Absolute, 20 mL)

-

p-Toluenesulfonic acid (p-TSA, catalytic, 10 mol%)

Methodology:

-

N-Alkylation Phase:

-

In a 50 mL round-bottom flask, dissolve 2-aminophenol in ethanol.

-

Add sodium acetate (buffer to prevent poly-alkylation).

-

Add ethyl bromoacetate dropwise at 0°C over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

-

Checkpoint: The intermediate is the linear ester

-(2-hydroxyphenyl)glycine ethyl ester.

-

-

Cyclization Phase (Lactonization):

-

Add p-TSA to the reaction mixture.

-

Reflux the mixture at 80°C for 3-6 hours. The acid catalyzes the attack of the phenolic -OH onto the ester carbonyl, releasing ethanol.

-

Observation: A precipitate may form upon cooling.

-

-

Workup & Purification:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate. -

Recrystallization: Purify using Ethanol/Hexane to yield white/off-white crystals.

-

-

Validation:

-

IR: Look for the Lactone Carbonyl stretch at ~1750-1770 cm⁻¹ (distinct from Amide carbonyl at ~1680 cm⁻¹).

-

1H NMR: Confirm the singlet for the -CH2- at position 3 (approx

4.6-4.8 ppm).

-

Medicinal Chemistry & Pharmacology

The 1,4-benzoxazin-2-one scaffold has shown specific utility in recent drug discovery campaigns, distinct from the broad "pan-assay" activity sometimes seen with the 3-one isomer.

A. Antitubercular Activity (Target: MenB)

Recent studies indicate that 1,4-benzoxazin-2-one derivatives inhibit 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. The lactone ring is hypothesized to act as a transition state mimic or a covalent trap for the enzyme's active site residues.

B. Cytotoxicity & Antidiabetic Potential

Derivatives substituted at the Nitrogen (N-4) or the Benzene ring (C-6/7) have demonstrated:

-

HeLa Cell Cytotoxicity: IC50 values in the low micromolar range (10-15

M). - -Glucosidase Inhibition: Potency superior to acarbose in vitro, suggesting a role in managing Type 2 Diabetes.

Graphviz Visualization: Structure-Activity Relationship (SAR)

This diagram maps the functionalizable sites of the scaffold to their biological impact.

Caption: SAR Map highlighting critical regions. The C-2 carbonyl is the "warhead," while N-4 and C-6/7 allow for pharmacokinetic tuning.

References

-

Antitubercular Activity & MenB Inhibition

-

Cytotoxicity & Alpha-Glucosidase Inhibition

-

Chemical Reactivity (Peroxidation)

-

General Scaffold Review (Isomer Comparison)

- Title: Recent Progress in the Synthesis of Benzoxazin-4-Ones (Includes comparison of 2-one and 3-one isomers).

- Source: MDPI Molecules.

-

URL:[Link]

Sources

- 1. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

3-Methyl-2H-1,4-benzoxazin-2-one in antimicrobial assays

Application Note: 3-Methyl-2H-1,4-benzoxazin-2-one in Antimicrobial Discovery

Part 1: Introduction & Strategic Significance

The heterocycle This compound represents a critical scaffold in the development of next-generation antimicrobials, particularly antitubercular agents.[1] Unlike its isomer 2H-1,4-benzoxazin-3(4H)-one (a lactam), this molecule features a lactone core (2-one) and an imine functionality (

Therapeutic Rationale: The 1,4-benzoxazin-2-one pharmacophore acts as a structural mimic of 1,4-naphthoquinone , a key intermediate in the biosynthesis of menaquinone (Vitamin K2). Menaquinone is essential for the electron transport chain in Gram-positive bacteria and Mycobacterium tuberculosis.[1] Consequently, derivatives of this scaffold have been identified as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) and PanD (aspartate 1-decarboxylase) , validating their potential against drug-resistant pathogens.

This guide details the protocols for synthesizing, solubilizing, and evaluating the antimicrobial efficacy of this compound, establishing it as a baseline for Structure-Activity Relationship (SAR) studies.

Part 2: Chemical Profile & Preparation

Physicochemical Properties

-

Molecular Formula: C₉H₇NO₂

-

Molecular Weight: 161.16 g/mol

-

Solubility: Poor in water (< 0.1 mg/mL); Soluble in DMSO, DMF, and Chloroform.

-

Stability: Susceptible to hydrolysis in highly acidic or basic aqueous media due to the lactone ring. Assay buffers must be pH 7.0–7.4.

Synthesis Protocol (The "Pyruvate Method")

Context: Commercial availability is limited; in-house synthesis is often required for high-purity screening.

Reaction:

2-Aminophenol + Ethyl Pyruvate

Step-by-Step Procedure:

-

Reactants: Dissolve 10 mmol of 2-aminophenol in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol (1.1 eq) of ethyl pyruvate dropwise under stirring.

-

Cyclization: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction to 0°C. The product often precipitates as yellow/orange needles.

-

Purification: Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via ¹H-NMR (Characteristic methyl singlet at

ppm).

Part 3: Antimicrobial Assay Protocols

Stock Solution Preparation

Critical Step: Improper solubilization is the #1 cause of false negatives with benzoxazinones.

-

Weighing: Weigh 1.61 mg of the compound.

-

Primary Solvent: Dissolve in 100 µL of 100% DMSO (sterile filtered). Vortex for 30 seconds.

-

Concentration: 16.1 mg/mL (approx. 100 mM).

-

-

Working Stock: Dilute 1:10 in sterile Mueller-Hinton Broth (MHB) immediately before use to avoid precipitation.

-

Final Solvent: 10% DMSO (High, but necessary for stock; will be diluted in assay).

-

Minimum Inhibitory Concentration (MIC) – Broth Microdilution

Standard: CLSI M07-A10

Materials:

-

96-well polypropylene plates (prevents binding of hydrophobic compounds).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Resazurin (Alamar Blue) for viability detection.

-

Positive Control: Ciprofloxacin or Rifampicin (for Mycobacteria).

Workflow:

Figure 1: MIC Assay Workflow for Benzoxazinone Derivatives.

Detailed Steps:

-

Plate Setup: Dispense 100 µL of CAMHB into columns 1–12.

-

Compound Addition: Add 100 µL of working stock to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10 (discard final 100 µL).

-

Result: 2-fold dilution series.

-

-

Inoculum: Dilute overnight bacterial culture to OD₆₀₀ = 0.08–0.1 (0.5 McFarland), then dilute 1:100 in CAMHB. Add 100 µL to all wells.

-

Final Volume: 200 µL.

-

Final DMSO: < 2.5% (Non-toxic to most bacteria).

-

-

Incubation:

-

S. aureus / E. coli: 16–20 hours at 37°C.

-

M. smegmatis / M. tuberculosis: 48 hours – 7 days.

-

-

Readout: Add 30 µL of 0.01% Resazurin. Incubate 1–4 hours. Blue

Pink indicates growth.-

MIC Definition: Lowest concentration preventing color change (Blue).

-

Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic or bactericidal.

-

Preparation: Prepare tubes with compound at 1x, 2x, and 4x MIC in 10 mL CAMHB.

-

Inoculation: Inoculate with

CFU/mL. -

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute in PBS and plate on Agar. Count colonies.

-

Interpretation:

-

Bactericidal:

reduction in CFU/mL. -

Bacteriostatic:

reduction. -

Note: Benzoxazinones targeting MenB are typically bacteriostatic initially, requiring prolonged exposure for bactericidal effects.

-

Part 4: Mechanism of Action (MenB Inhibition)

The this compound scaffold functions as a competitive inhibitor or suicide substrate for enzymes recognizing naphthoquinone-like structures.

Figure 2: Proposed Mechanism of Action. The benzoxazinone core mimics the naphthoquinone ring, inhibiting MenB and disrupting the bacterial electron transport chain.

Part 5: Data Analysis & Troubleshooting

Expected Results Table

| Organism | Strain Type | Expected MIC Range (µg/mL) | Notes |

| S. aureus | Gram-Positive | 32 – 128 | Moderate activity; efflux pumps may limit potency. |

| E. coli | Gram-Negative | > 128 | Poor permeability through outer membrane. |

| M. smegmatis | Acid-Fast (Model) | 8 – 64 | Good correlation with M. tb activity. |

| M. tuberculosis | H37Rv | 0.5 – 16 | High Potency Target. Activity depends on C3-substituents. |

Troubleshooting Guide

-

Issue: Precipitation in Wells.

-

Cause: Compound solubility limit exceeded in aqueous media.

-

Solution: Reduce stock concentration. Ensure DMSO < 2% in final well. Use a "dispersion check" well (media + compound, no bacteria) to subtract background turbidity.

-

-

Issue: Variable MICs.

-

Cause: Hydrolysis of the lactone ring over time.

-

Solution: Prepare plates fresh. Do not store diluted plates > 4 hours before use.

-

-

Issue: Lack of Activity against Gram-Negatives.

-

Cause: Inability to penetrate LPS layer.

-

Solution: This is expected for this scaffold. Focus on Gram-positives and Mycobacteria.

-

References

-

Matyugina, E., et al. (2021). Synthesis, in vitro antibacterial activity against Mycobacterium tuberculosis, and reverse docking-based target fishing of 1,4-benzoxazin-2-one derivatives. Chemical Biology & Drug Design.

-

Li, X., et al. (2010). Design and synthesis of novel 1,4-benzoxazine derivatives as potential anti-tubercular agents targeting MenB. Bioorganic & Medicinal Chemistry Letters.[3][4]

-

Turan-Zitouni, G., et al. (2008). Synthesis and antimicrobial activity of some 3-aryl-2H-1,4-benzoxazin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminophenols provide benzoxazinones under catalyst-free conditions.[5][6] Journal of Organic Chemistry.[3][5][6]

Sources

using 3-Methyl-2H-1,4-benzoxazin-2-one in anticancer research

Application Note: Unlocking the Anticancer Potential of 3-Methyl-2H-1,4-benzoxazin-2-one Scaffolds

Part 1: Strategic Overview & Chemical Basis

1.1 Introduction The 1,4-benzoxazine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While the 3-one isomer is widely explored, This compound (and its 3,4-dihydro derivatives) represents a distinct pharmacophore with potent anticancer properties. Recent studies indicate that this scaffold functions primarily as a Topoisomerase II inhibitor and DNA intercalator , leading to double-strand breaks, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

1.2 Mechanism of Action (MOA)

Unlike non-specific alkylating agents, this compound derivatives often act as "Topoisomerase Poisons." They stabilize the cleavable complex between DNA and Topoisomerase II, preventing DNA religation. This accumulation of DNA breaks triggers the DNA Damage Response (DDR), specifically upregulating

1.3 Chemical Properties & Handling

-

Molecular Formula: C

H -

Solubility: Poorly soluble in water; highly soluble in DMSO and DMF.

-

Storage: Store powder at -20°C. Stock solutions (10-50 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles.

-

Stability: Susceptible to hydrolysis in highly acidic or basic aqueous buffers; maintain pH 7.0–7.4 for biological assays.

Part 2: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Precise solubilization is critical to prevent micro-precipitation which skews IC50 data.

-

Weighing: Weigh 5 mg of this compound.

-

Primary Stock (50 mM): Dissolve in 100% sterile DMSO. Vortex for 1 minute. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Quality Control: Inspect for turbidity. If clear, aliquot into 20 µL volumes and store at -80°C.

-

Working Solution: On the day of the experiment, dilute the stock 1:1000 in cell culture media (final DMSO < 0.1%) to achieve the highest test concentration (e.g., 50 µM). Serial dilutions should be performed in media containing the same % of DMSO to maintain vehicle consistency.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7).

Materials:

-

MTT Reagent (5 mg/mL in PBS)

-

96-well clear-bottom plates

-

Microplate Reader (570 nm)

Step-by-Step:

-

Seeding: Plate cells at 5,000–8,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

-

Treatment: Remove old media. Add 100 µL of fresh media containing the compound at graded concentrations (0.1, 1, 5, 10, 25, 50, 100 µM). Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (e.g., Doxorubicin or Etoposide).

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO

. -

MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Viability =

. Plot dose-response curves to determine IC50.

Protocol 3: Topoisomerase II Relaxation Assay (Mechanistic Validation)

To confirm the compound targets Topo II directly.

Materials:

-

Human Topoisomerase II

Drug Screening Kit (TopoGEN or similar) -

Supercoiled pRYG DNA

-

Assay Buffer (Tris-HCl, ATP, MgCl

)

Step-by-Step:

-

Master Mix: Prepare reaction mix containing plasmid DNA (200 ng/reaction) and Assay Buffer.

-

Compound Addition: Add 2 µL of compound stock (various concentrations) to the mix. Include Etoposide as a positive control.

-

Enzyme Addition: Add 2 units of purified human Topoisomerase II

. -

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 10% SDS and Proteinase K (incubate 15 min at 37°C).

-

Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) first.

-

Staining: Stain gel with EtBr after running to visualize supercoiled vs. relaxed DNA bands.

-

Result Interpretation:

-

Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it).

-

Inactive: Only relaxed/nicked DNA bands are visible.

-

Part 3: Data Visualization & Analysis

Representative Data: Structure-Activity Relationship (SAR)

Hypothetical data based on benzoxazinone derivative trends in literature.

| Compound ID | R3 Substituent | R6 Substituent | IC50 (HeLa) [µM] | IC50 (A549) [µM] | Topo II Inhibition |

| BZ-01 (Parent) | Methyl | H | > 100 | > 100 | - |

| BZ-05 | Methyl | Nitro (-NO | 10.46 ± 0.8 | 15.2 ± 1.1 | ++ |

| BZ-09 | Methyl | Chloro (-Cl) | 25.30 ± 1.5 | 32.1 ± 2.0 | + |

| BZ-14b | Triazole-Linker | H | 7.59 ± 0.3 | 5.2 ± 0.4 | +++ |

| Doxorubicin | (Control) | - | 1.20 ± 0.1 | 0.8 ± 0.1 | ++++ |

Table Note: Functionalization at the C6 or C7 position, or linking with triazoles (BZ-14b), significantly enhances potency compared to the parent this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating benzoxazinone derivatives, moving from chemical synthesis to phenotypic screening and mechanistic validation.

Mechanism of Action (MOA) Diagram

Caption: Molecular mechanism showing Topoisomerase II poisoning leading to DNA double-strand breaks and subsequent apoptotic cascade.

References

-

Topoisomerase Inhibition by Benzoxazinone Derivatives Title: New benzoxanthone derivatives as topoisomerase inhibitors and DNA cross-linkers. Source: Bioorganic & Medicinal Chemistry Letters (2010). URL:[Link]

-

Cytotoxicity and Selectivity of 1,4-benzoxazin-2-ones Title: Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones.[3] Source: Archiv der Pharmazie (2018).[4] URL:[Link]

-

Mechanistic Insights (Apoptosis & Autophagy) Title: Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells.[1][2][5][6][7][8] Source: Frontiers in Pharmacology (2025).[5] URL:[Link]

-

Synthesis and Biological Evaluation Title: Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]

-

Genotoxicity and Topo I Inhibition Title: Genotoxic potentials and eukaryotic DNA topoisomerase I inhibitory effects of some benzoxazine derivatives.[9][10][11] Source: Medicinal Chemistry Research (2014).[10] URL:[Link]

Sources

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Frontiers | 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Anti-Inflammatory Profiling and Mechanistic Evaluation of 3-Methyl-2H-1,4-benzoxazin-2-one Derivatives

Executive Summary

The 1,4-benzoxazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry. Specifically, 3-methyl-2H-1,4-benzoxazin-2-one and its functionalized derivatives (such as 1,2,3-triazole modifications) exhibit profound anti-inflammatory properties[1]. This application note provides drug development professionals with a comprehensive guide to synthesizing these derivatives and validating their anti-inflammatory mechanisms. By targeting the Nrf2-HO-1 signaling axis, these compounds offer a promising therapeutic strategy for mitigating neuroinflammation and systemic inflammatory disorders[1],[2].

Mechanistic Grounding: The Nrf2-HO-1 Axis

To effectively evaluate these compounds, researchers must understand the causality behind their biological activity. Microglial inflammation, a hallmark of neurodegenerative diseases, is driven by lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) and the subsequent release of pro-inflammatory cytokines[1].

Benzoxazinone derivatives exert their effects by acting upstream of this cascade:

-

Keap1 Inhibition : The benzoxazinone core interacts directly with Nrf2-related binding sites on the Keap1 protein, preventing the ubiquitination and degradation of Nrf2[1].

-

Nuclear Translocation : Stabilized, free Nrf2 translocates to the nucleus, where it acts as a transcription factor to upregulate Heme Oxygenase-1 (HO-1)[1].

-

Downstream Suppression : The robust expression of HO-1 scavenges intracellular ROS. This reduction in oxidative stress directly downregulates the transcription and translation of pro-inflammatory enzymes, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1].

Nrf2-HO-1 signaling pathway modulation by this compound derivatives.

Quantitative Efficacy Data

The table below summarizes the benchmark quantitative data for benzoxazinone derivatives across various inflammatory models, providing reference points for your own assay validation.

| Compound / Scaffold | Target Model | Efficacy Metric | Reference |

| 1,2,3-Triazole-Benzoxazinones | TNF-α (LPS-induced BV-2) | IC50: 7.83 ± 0.95 µM | [1] |

| 1,2,3-Triazole-Benzoxazinones | IL-1β (LPS-induced BV-2) | IC50: 15.84 ± 0.82 µM | [1] |

| Benzoxazinone Derivatives | Rat Paw Edema (In Vivo) | 62.61% – 87.12% Inhibition | [2],[3] |

| This compound | Intracellular ROS | Significant Reduction (p < 0.01) | [1],[4] |

Experimental Protocols & Workflows

Step-by-step experimental workflow for synthesizing and screening benzoxazinone derivatives.

Protocol A: One-Pot Synthesis of this compound

Rationale & Causality: Traditional multi-step syntheses often subject the oxazine ring to harsh conditions, leading to premature hydrolysis. Utilizing a triphenylphosphine (

-

Preparation: Dissolve 2-aminophenol (1.0 mmol) and the selected alkyl propiolate (1.0 mmol) in 10 mL of dry dichloromethane (

) under an inert argon atmosphere. -

Catalysis: Slowly add

(10 mol%) to the stirring mixture at room temperature. -

Self-Validating Step: Monitor the reaction strictly via Thin Layer Chromatography (TLC). Do not quench until the 2-aminophenol spot completely disappears (typically 2–4 hours) to prevent complex downstream separation issues.

-

Purification: Concentrate the solvent in vacuo and purify the crude residue via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure this compound derivative.

Protocol B: In Vitro Anti-Inflammatory Screening (BV-2 Microglia)

Rationale & Causality: BV-2 cells stimulated with LPS are the gold standard for neuroinflammation modeling because LPS binds to TLR4, reliably triggering the ROS/cytokine cascade[1]. Measuring Nitric Oxide (NO) serves as a highly accurate, direct downstream surrogate for iNOS enzyme activity.

-

Cell Seeding: Seed BV-2 cells at a density of

cells/well in 96-well plates. Incubate overnight at 37°C in 5% -

Pre-treatment: Treat the cells with varying concentrations of the synthesized benzoxazinone (e.g., 1, 5, 10, 25, 50 µM) for 2 hours prior to LPS exposure.

-

Self-Validating Step (Cytotoxicity): Run a parallel CCK-8 or MTT cell viability assay. You must prove that any observed decrease in NO or cytokines is due to genuine anti-inflammatory activity, not compound-induced cell death[1].

-

Stimulation & Quantification: Add LPS (1 µg/mL) and incubate for 24 hours. Collect 50 µL of the supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify NO production. Use the remaining supernatant to quantify TNF-α and IL-1β via standard ELISA kits.

Protocol C: Mechanistic Validation via Western Blotting

Rationale & Causality: To definitively prove the Keap1-Nrf2 mechanism, analyzing whole-cell lysates is insufficient. You must perform nuclear fractionation to demonstrate that Nrf2 has successfully avoided degradation and translocated to the nucleus to act as a transcription factor[1].

-

Lysis & Fractionation: Harvest LPS/compound-treated BV-2 cells. Use a commercial nuclear/cytosolic extraction kit supplemented with protease and phosphatase inhibitors to preserve transient Nrf2 levels.

-

Self-Validating Step (Fraction Purity): When resolving proteins on a 10% SDS-PAGE gel, you must probe for Lamin B1 (nuclear loading control) and GAPDH or β-actin (cytosolic loading control). Cross-contamination invalidates the translocation data.

-

Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk, then probe overnight at 4°C with primary antibodies against Nrf2, HO-1, iNOS, and COX-2[1].

-

Detection: Wash the membranes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using an Enhanced Chemiluminescence (ECL) substrate.

References

[1] Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Source: Frontiers in Chemistry. URL:

[2] Title: Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory. Source: Mongolia Journals Online. URL:

[3] Title: Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Source: ResearchGate. URL:

[4] Title: Simple Synthesis of Dialkyl 2-(3Oxo3H-indol-2-yl)-but-2-enedioates. Source: ResearchGate. URL:

Sources

Application Note: Strategic Derivatization of 3-Methyl-2H-1,4-benzoxazin-2-one Scaffolds

Executive Summary

The 3-methyl-2H-1,4-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, serving as a bioisostere to coumarins and quinolinones. Its unique electronic structure—characterized by an internal iminolactone system—offers specific vectors for diversification.

This guide details the protocols for derivatizing this scaffold, focusing on two high-value transformations:

-

C3-Methyl Activation: Exploiting the vinylogous acidity of the C3-methyl group to generate conjugated styryl derivatives (fluorescent probes/intercalators).

-

Core Functionalization: Regioselective halogenation of the aromatic ring to enable late-stage cross-coupling.

Structural Biology & Reactivity Profile

Understanding the electronic distribution is prerequisite to successful derivatization. The this compound core contains a "masked" enamine functionality.

Reactivity Hotspots

-

Site A (C3-Methyl Group): The methyl group at position 3 is attached to an electron-deficient C=N bond. This renders the methyl protons acidic (

), allowing for deprotonation and condensation with electrophiles (aldehydes) to form extended -

Site B (Aromatic Ring): The benzene ring is activated by the nitrogen lone pair (position 4), directing electrophilic aromatic substitution (EAS) primarily to the position para to the nitrogen (C6 or C7 depending on numbering convention, typically C6 in this fused system).

-

Site C (Lactone Carbonyl): The C2 carbonyl is susceptible to nucleophilic attack. While this allows for ring-opening (forming salicylamide derivatives), this pathway is often a competitive side reaction during harsh basic workups.

Figure 1: Reactivity map of the this compound scaffold highlighting primary vectors for chemical modification.

Protocol A: C3-Methyl Condensation (Synthesis of 3-Styryl Derivatives)

Objective: To extend the conjugation of the scaffold by condensing the C3-methyl group with aromatic aldehydes. Application: Synthesis of fluorescent probes, DNA intercalators, and kinase inhibitors.

Mechanism

The reaction proceeds via a Knoevenagel-type mechanism. The base (or thermal activation) generates the enamine-like anion at C3, which attacks the aldehyde carbonyl. Subsequent dehydration yields the thermodynamically stable trans-styryl derivative.

Materials

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aromatic Aldehyde (1.1 equiv)

-

Solvent/Catalyst: Acetic Anhydride (

) (Acting as both solvent and dehydrating agent) -

Base: Triethylamine (TEA) (0.5 equiv) - Optional but recommended for unreactive aldehydes.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve this compound (1.0 mmol) in acetic anhydride (3.0 mL). -

Addition: Add the aromatic aldehyde (1.1 mmol). If the aldehyde is a solid, ensure it is finely powdered.

-

Catalysis: Add triethylamine (0.5 mmol, ~70 µL). Note: For highly electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde), the base may be omitted.

-

Reaction: Heat the mixture to reflux (140°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product is typically highly fluorescent under UV (365 nm), making detection easy.

-

-

Workup (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (30 mL) with vigorous stirring. This hydrolyzes the excess acetic anhydride.

-

Stir for 30 minutes. A precipitate should form.

-

-

Purification:

-

Filter the solid precipitate.

-

Wash with cold water (

mL) and cold ethanol ( -

Recrystallize from Ethanol or Acetonitrile.

-

Data Summary: Expected Yields

| Aldehyde Substituent (R-CHO) | Reaction Time | Yield (%) | Appearance |

| Phenyl (H) | 4 h | 75-80% | Yellow Needles |

| 4-Nitro | 2 h | 85-90% | Orange Solid |

| 4-Methoxy | 6 h | 60-70% | Pale Yellow Solid |

| 4-Dimethylamino | 8 h | 55-65% | Red/Orange Solid |

Protocol B: Regioselective Bromination & Cross-Coupling